molecular formula C9H13NO3 B1590575 2,4,5-Trimethoxyaniline CAS No. 26510-91-8

2,4,5-Trimethoxyaniline

Cat. No. B1590575
CAS RN: 26510-91-8
M. Wt: 183.2 g/mol
InChI Key: SXVWPPJHFOCGAD-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxyaniline is a chemical compound with the molecular formula C9H13NO3 . It has an average mass of 183.204 Da and a monoisotopic mass of 183.089539 Da . It is used in the preparation of Quinoline-5,8-dione derivatives as TGase 2 inhibitor .


Molecular Structure Analysis

The InChI code for 2,4,5-Trimethoxyaniline is 1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3 . This indicates the connectivity and hydrogen count of its atoms.


Physical And Chemical Properties Analysis

2,4,5-Trimethoxyaniline has a density of 1.1±0.1 g/cm3, a boiling point of 305.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.6±3.0 kJ/mol, a flash point of 151.4±20.2 °C, and an index of refraction of 1.529 . Its molar refractivity is 50.5±0.3 cm3 .

Scientific Research Applications

Chromatographic Analysis

A study by Sawicki et al. (1968) introduced new reagents for the location of 2-deoxy sugars, including aniline-diphenylamine, which proved useful for analyzing purine nucleosides, nucleotides, and DNA. This indicates the potential use of 2,4,5-Trimethoxyaniline in chromatographic analysis and its application in air pollution studies related to 2-deoxy sugars and their derivatives (Sawicki et al., 1968).

Synthesis of Oligo(N-phenyl-m-aniline)s

Ito et al. (2002) achieved the synthesis of dimer and trimer of all-para-brominated poly(N-phenyl-m-aniline)s from nonbrominated oligomers. The study highlights the potential of 2,4,5-Trimethoxyaniline in synthesizing complex organic structures, which can be used in various fields like materials science and organic chemistry (Ito et al., 2002).

Nonlinear Optical Properties

Gu et al. (2009) investigated the nonlinear optical properties of 2,4,5-Trimethoxy-4-nitrochalcone. Their findings suggest the importance of 2,4,5-Trimethoxyaniline derivatives in the development of materials for advanced optical applications, such as in photonics and telecommunications (Gu et al., 2009).

Antioxidant Properties

Wang et al. (2015) computationally explored the antioxidant activity of 2,4,5-trimethoxy chalcones. The study underscores the potential of 2,4,5-Trimethoxyaniline derivatives in developing antioxidant agents, possibly useful in pharmaceuticals or food preservation (Wang et al., 2015).

Food Analysis

Lin et al. (2020) developed a colorimetric sensor array for analyzing 2,4,5-trimethyloxazole in volatile organic compounds (VOCs) found in food products like wine and vinegar. This suggests applications of 2,4,5-Trimethoxyaniline in the food industry for quality control and safety testing (Lin et al., 2020).

Alternative Coupling Reactions

Giroux et al. (2009) reported on the treatment of dienimides with (trimethylsiloxy)furan, leading to the formation of various aniline furan-2(5H)-ones. This showcases the role of 2,4,5-Trimethoxyaniline in organic synthesis, particularly in creating diverse organic compounds (Giroux et al., 2009).

Adsorption Studies

Khan and Akhtar (2011) studied the adsorption behavior of 2,4,5-T on poly-o-toluidine Zr(IV) phosphate. This research implies potential environmental applications of 2,4,5-Trimethoxyaniline in the removal of toxic substances from water (Khan and Akhtar, 2011).

Novel Retinoid Synthesis

Magoulas and Papaioannou (2003) synthesized novel analogs of the aromatic retinoid acitretin using trimethoxyaniline. This indicates possible applications in medicinal chemistry, particularly in designing new pharmaceutical compounds (Magoulas and Papaioannou, 2003).

Safety And Hazards

2,4,5-Trimethoxyaniline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It can cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,4,5-trimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVWPPJHFOCGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496967
Record name 2,4,5-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethoxyaniline

CAS RN

26510-91-8
Record name 2,4,5-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,2,4-Trimethoxy-5-nitro-benzene (1.20 g, 5.63 mmol) and tin chloride dihydrate (3.81 g, 16.9 mmol) in ethyl acetate (50 mL) was stirred at 65-70° C. for 20 h. The reaction was cooled, carefully neutralized with sodium bicarbonate and was filtered through Celite. The organic phase was washed with brine, dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 3:7 ethyl acetate:hexanes provided 2,4,5-trimethoxy-phenylamine (0.56 g, 54% yield) as a tan solid. 1H-NMR (DMSO-d6, 500 MHz) 6.57 (s, 1H), 6.37 (s, 1H), 3.70 (s, 3H), 3.65 (s, 3H), 3.63 (s, 3H) ppm; HPLC (Method A) 2.163 min.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 500 cm3 flask, provided with a cooling device, were added successively 21.3 g (0.1 mole) of 2,4,5-trimethoxy nitrobenzene, 80 g of chemically pure stannous chloride for mirror making, 100 cm3 of a hydrochloric acid solution (d=1.18) and carborundum. The mixture was brought to boiling under reflux for 1 h. After cooling, a caustic soda solution was added until the precipitate disolved. The solution obtained was extracted with methylene chloride. The organic extracts were dried over sodium sulfate then evaporated under reduced pressure. The residue obtained was crystallized in ethanol.
Quantity
21.3 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RJ Cox, J Kumamoto - The Journal of Organic Chemistry, 1965 - ACS Publications
A systematic relationship between the molecular structure of methoxy-substituted benzenediazonium salts and the NN stretchingfrequency has been observed. This is useful in the …
Number of citations: 11 pubs.acs.org
TK Tandy Jr, WM Jones - The Journal of Organic Chemistry, 1965 - ACS Publications
Perhaps the strongest evidence for the suggested diazotate structure is the factthat, upon heating, III gives products that would be expected from 2, 2-diphenyldiazocyclopropane (II). 10 …
Number of citations: 23 pubs.acs.org
Y Matsubara, S Hirakawa, Y Yamaguchi… - Angewandte …, 2011 - Wiley Online Library
The quinoline unit represents an important structural motif found in a variety of biologically active compounds.[1] For example, 2-methylquinoline (1a) is employed in the design of …
Number of citations: 60 onlinelibrary.wiley.com
BD Roth, CJ Blankley, ML Hoefle… - Journal of medicinal …, 1992 - ACS Publications
A series of fatty acid anilides was prepared, and compounds were tested fortheir ability to inhibit the enzyme acyl-CoA: cholesterol acyltransferase (ACAT) in vitro and to lower plasma …
Number of citations: 106 pubs.acs.org
SH Chang, SA Cho - Journal of the Korean Chemical Society, 1988 - koreascience.kr
The crown ether ring of 20, 21, 24, 25-tetranitrodibenzo-18-crown-6 (TNDB-18-C-6) was cleaved by various alcoholic bases to give 2, 4, 5-trialkoxynitrobenzene derivatives and 4, 5-…
Number of citations: 0 koreascience.kr
M González, M Ovejero-Sánchez… - Journal of Enzyme …, 2021 - Taylor & Francis
Thirty seven N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide with methoxy or/and bromo substitutions (series 1-4) and with different substituents on the sulphonamide nitrogen …
Number of citations: 6 www.tandfonline.com
AM Rosa, AM Lobo, PS Branco, S Prabhakar… - Tetrahedron, 1997 - Elsevier
Treatment of N-(o-bromobenzyl)anilines with 1-3 equivalent amounts of n-tributyltinhydride, in the presence of 0.5 to 0.6b mol equiv. of AIBN, results in the formation of phenanthridines …
Number of citations: 65 www.sciencedirect.com
JE Sheldon - 2015 - search.proquest.com
Cancer constitutes a terrible burden on modern society. In the United States there are an estimated 1,658,370 new cancer diagnoses resulting in 589,430 deaths in 2015 alone.[1] An …
Number of citations: 3 search.proquest.com
RD Larsen, D Cai - thieme-connect.com
Previously published information on quinolines can be found in Houben–Weyl, Vol. E 7a, pp 290–492. The chemistry and synthesis of quinolines has been continually reviewed over …
Number of citations: 0 www.thieme-connect.com
M Wang, M Gao, KD Miller, GW Sledge, GD Hutchins… - Steroids, 2010 - Elsevier
Carbon-11-labeled casimiroin analogues were first designed and synthesized as new potential PET agents for imaging of quinone reductase (QR) 2 and aromatase expression in …
Number of citations: 3 www.sciencedirect.com

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